molecular formula C9H11BrO B7862723 1-(3-Bromophenyl)propan-2-ol

1-(3-Bromophenyl)propan-2-ol

Cat. No.: B7862723
M. Wt: 215.09 g/mol
InChI Key: BDJVSZKLVVTCKZ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)propan-2-ol is an organic compound with the molecular formula C9H11BrO It is a brominated derivative of phenylpropanol, characterized by the presence of a bromine atom on the phenyl ring and a hydroxyl group on the propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 3-bromophenylacetone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically proceeds in an inert solvent like tetrahydrofuran (THF) or ethanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the catalytic hydrogenation of 3-bromophenylacetone using a palladium catalyst on carbon (Pd/C) under hydrogen gas pressure. This method offers higher yields and scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 1-(3-bromophenyl)propan-2-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to 1-(3-bromophenyl)propan-2-amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, to form corresponding derivatives.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products:

    Oxidation: 1-(3-Bromophenyl)propan-2-one.

    Reduction: 1-(3-Bromophenyl)propan-2-amine.

    Substitution: 1-(3-Hydroxyphenyl)propan-2-ol or 1-(3-Aminophenyl)propan-2-ol.

Scientific Research Applications

1-(3-Bromophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)propan-2-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

1-(3-Bromophenyl)propan-2-ol can be compared with other similar compounds, such as:

    1-(2-Bromophenyl)propan-2-ol: Differing in the position of the bromine atom, which can affect its reactivity and biological activity.

    1-(4-Bromophenyl)propan-2-ol: Another positional isomer with distinct chemical properties.

    1-(3-Chlorophenyl)propan-2-ol: A chlorinated analog with different reactivity due to the presence of chlorine instead of bromine.

Properties

IUPAC Name

1-(3-bromophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJVSZKLVVTCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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